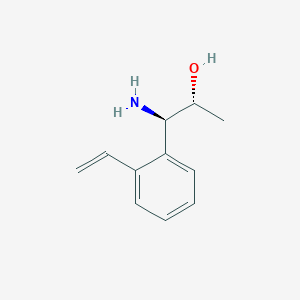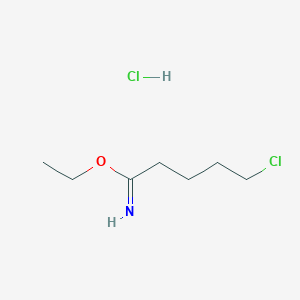![molecular formula C9H9N3O2S B13047838 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide CAS No. 2102409-63-0](/img/structure/B13047838.png)
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-D]pyrimidine core with a methoxy group at the 4-position, a methyl group at the 2-position, and a carboxamide group at the 6-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-4-methoxy-5-methylthiophene-3-carboxylic acid with formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thienopyrimidine compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of halogenated or nitrated thienopyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific biological context and application.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Another thienopyrimidine derivative with different substituents.
Pyrazolo[3,4-D]pyrimidine: A structurally related compound with a pyrazole ring fused to the pyrimidine core.
Pyrimido[4,5-D]pyrimidine: A bicyclic system with similar biological activities.
Uniqueness: 4-Methoxy-2-methylthieno[3,2-D]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy, methyl, and carboxamide groups allows for specific interactions with molecular targets, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
2102409-63-0 |
|---|---|
Molekularformel |
C9H9N3O2S |
Molekulargewicht |
223.25 g/mol |
IUPAC-Name |
4-methoxy-2-methylthieno[3,2-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C9H9N3O2S/c1-4-11-5-3-6(8(10)13)15-7(5)9(12-4)14-2/h3H,1-2H3,(H2,10,13) |
InChI-Schlüssel |
IVWSTNBBMDWKMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C(=N1)OC)SC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R)-1-[4-(Trifluoromethoxy)phenyl]prop-2-enylamine](/img/structure/B13047776.png)










![7-Benzyl 1-(tert-butyl) 3-ethyl 1,7-diazaspiro[4.4]nonane-1,3,7-tricarboxylate](/img/structure/B13047835.png)
